2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol 2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol
Brand Name: Vulcanchem
CAS No.: 84474-01-1
VCID: VC4735272
InChI: InChI=1S/C14H14ClNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3
SMILES: CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)Cl
Molecular Formula: C14H14ClNO
Molecular Weight: 247.72

2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol

CAS No.: 84474-01-1

Cat. No.: VC4735272

Molecular Formula: C14H14ClNO

Molecular Weight: 247.72

* For research use only. Not for human or veterinary use.

2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol - 84474-01-1

Specification

CAS No. 84474-01-1
Molecular Formula C14H14ClNO
Molecular Weight 247.72
IUPAC Name 2-[(3-chloro-4-methylanilino)methyl]phenol
Standard InChI InChI=1S/C14H14ClNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3
Standard InChI Key AREQQHVZFWNKCK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named 2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol under IUPAC guidelines, reflecting its substitution pattern: a phenol group at position 2, linked via a methylene bridge to an amino group attached to a 3-chloro-4-methylphenyl ring . Common synonyms include AKOS000225780, BS-10766, and CS-0358246, which are frequently used in commercial catalogs and research contexts .

Molecular Formula and Structural Analysis

The molecular formula C14H14ClNO\text{C}_{14}\text{H}_{14}\text{ClNO} corresponds to a molar mass of 247.72 g/mol . The structure comprises two aromatic rings:

  • Ring A: A phenol group (-C6H4OH\text{-C}_6\text{H}_4\text{OH}) with a hydroxyphenyl moiety.

  • Ring B: A 3-chloro-4-methyl-substituted aniline group (-C6H3(Cl)(CH3)NH-\text{-C}_6\text{H}_3(\text{Cl})(\text{CH}_3)\text{NH-}), connected to Ring A via a methylene bridge (-CH2-\text{-CH}_2\text{-}) .

The spatial arrangement facilitates intramolecular hydrogen bonding between the phenolic hydroxyl and the anilino nitrogen, potentially influencing solubility and reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H14ClNO\text{C}_{14}\text{H}_{14}\text{ClNO}
Molecular Weight247.72 g/mol
Topological Polar Surface Area32.26 Ų
LogP (Octanol-Water)3.97

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol or chromatography. Structural confirmation relies on:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR to verify substituent positions .

  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks .

Physicochemical Properties

Thermal Stability

The compound’s predicted boiling point (403.3 \pm 35.0 \, ^\circ\text{C}) and lack of reported melting point data suggest decomposition before melting under standard conditions .

ParameterDetailsSource
GHS Pictograms⚠️ (Warning)
Signal WordWarning
Hazard StatementsH302, H315, H319, H335
Precautionary MeasuresP261, P264, P270, P271, P280

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